(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide
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Overview
Description
The compound (2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide is a complex organic molecule with multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry at each chiral center. The synthetic route typically begins with the preparation of smaller building blocks, which are then assembled through a series of condensation, reduction, and protection-deprotection steps. Common reagents used in these reactions include strong acids and bases, oxidizing agents, and protecting group reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of catalytic processes and continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry: As a complex molecule, it can be used as a model compound for studying stereochemistry and reaction mechanisms.
Biology: Its multiple functional groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development and testing.
Industry: Its unique properties could be exploited in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering their activity and leading to downstream effects. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,3R)-1,2,3-trimethylcyclopentane: A simpler compound with similar stereochemistry but fewer functional groups.
(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide: A compound with a similar core structure but different substituents.
Uniqueness
This compound’s uniqueness lies in its complex structure, which includes multiple chiral centers and functional groups
Properties
Molecular Formula |
C51H71N7O16 |
---|---|
Molecular Weight |
1038.1 g/mol |
IUPAC Name |
(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-benzyl-24-[(2S)-butan-2-yl]-8-hydroxy-32-[(1R)-1-hydroxyethyl]-8-(hydroxymethyl)-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxo-6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraen-21-yl]-3-hydroxy-2,4-dimethylpentanamide |
InChI |
InChI=1S/C51H71N7O16/c1-10-27(4)39-46(66)57-42-33-16-18-34(19-17-33)74-31(8)51(71,25-59)21-20-37(61)52-23-38(62)72-24-35(50(70)73-30(7)41(48(68)54-39)56-44(64)28(5)43(63)26(2)3)53-47(67)40(29(6)60)55-45(65)36(58(9)49(42)69)22-32-14-12-11-13-15-32/h11-21,26-31,35-36,39-43,59-60,63,71H,10,22-25H2,1-9H3,(H,52,61)(H,53,67)(H,54,68)(H,55,65)(H,56,64)(H,57,66)/b21-20-/t27-,28+,29+,30+,31+,35-,36-,39?,40+,41-,42-,43+,51-/m0/s1 |
InChI Key |
QDRISVFLDJIQNB-DOZJPHFESA-N |
Isomeric SMILES |
CC[C@H](C)C1C(=O)N[C@H]2C3=CC=C(C=C3)O[C@@H]([C@](/C=C\C(=O)NCC(=O)OC[C@@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)[C@H](C)[C@@H](C(C)C)O)C)NC(=O)[C@H](NC(=O)[C@@H](N(C2=O)C)CC4=CC=CC=C4)[C@@H](C)O)(CO)O)C |
Canonical SMILES |
CCC(C)C1C(=O)NC2C3=CC=C(C=C3)OC(C(C=CC(=O)NCC(=O)OCC(C(=O)OC(C(C(=O)N1)NC(=O)C(C)C(C(C)C)O)C)NC(=O)C(NC(=O)C(N(C2=O)C)CC4=CC=CC=C4)C(C)O)(CO)O)C |
Origin of Product |
United States |
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